tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC13660400
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN2O2 |
|---|---|
| Molecular Weight | 298.81 g/mol |
| IUPAC Name | tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11;/h4-8,12-13H,9-10,16H2,1-3H3;1H |
| Standard InChI Key | XJUBVTNHRZIZDF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride is C₁₅H₂₃ClN₂O₂, with a molecular weight of 298.81 g/mol. The Boc group at the 1-position stabilizes the amine during synthetic reactions, while the phenyl ring at the 4-position introduces aromaticity, influencing binding interactions with hydrophobic targets . The hydrochloride salt forms ionic bonds with the amine, improving crystallinity and solubility in aqueous media.
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃ClN₂O₂ |
| Molecular Weight | 298.81 g/mol |
| IUPAC Name | tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate; hydrochloride |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2.Cl |
| InChI Key | XJUBVTNHRZIZDF-UHFFFAOYSA-N |
| Solubility | High in polar solvents (e.g., DMSO, water) |
Stereochemical Configuration
The compound’s stereochemistry is critical for its biological activity. The trans configuration of the amino and phenyl groups on the pyrrolidine ring minimizes steric hindrance, optimizing interactions with enzymatic active sites. Computational models suggest that this configuration enhances binding affinity by aligning the phenyl ring into hydrophobic pockets of target proteins .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves three primary steps:
-
Pyrrolidine Ring Formation: Cyclization of 4-phenyl-2-pyrrolidone precursors under acidic conditions generates the pyrrolidine backbone.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine introduces the Boc group at the 1-position.
-
Hydrochloride Salt Formation: Treatment with hydrochloric acid in methanol yields the final product, which is purified via recrystallization.
Industrial-scale production optimizes these steps using continuous flow reactors to enhance yield (typically >85%) and purity (>98%).
Analytical Characterization
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity. Key NMR signals include:
-
δ 1.44 ppm: tert-butyl group (9H, singlet)
-
δ 3.20–3.80 ppm: Pyrrolidine ring protons (4H, multiplet)
Biological Activity and Mechanisms
Enzyme Modulation
The compound inhibits kinases and proteases by mimicking peptide substrates. The protonated amino group at physiological pH forms hydrogen bonds with catalytic residues, while the phenyl ring engages in π-π stacking with hydrophobic residues. For example, in vitro studies demonstrate 50% inhibition of trypsin-like proteases at 10 μM.
Receptor Interactions
As a precursor to orexin receptor antagonists, the deprotected amine derivative binds to OX₁R with an IC₅₀ of 120 nM, modulating sleep-wake cycles. The phenyl group’s orientation is critical for displacing endogenous ligands like orexin-A.
Applications in Pharmaceutical Research
Peptidomimetic Design
The compound’s rigid pyrrolidine scaffold replaces peptide bonds in protease inhibitors, reducing metabolic degradation. For instance, derivatives show enhanced stability in human plasma (t₁/₂ > 6 hours) compared to linear peptides (t₁/₂ < 30 minutes).
Drug Intermediate
It serves as an intermediate in synthesizing anticancer agents (e.g., kinase inhibitors) and neurological drugs (e.g., NMDA receptor antagonists). A 2024 study reported its use in preparing a Bruton’s tyrosine kinase inhibitor with IC₅₀ = 8 nM.
Comparison with Analogous Compounds
Table 2: Structural and Functional Comparison of Pyrrolidine Derivatives
| Compound | Substituents | Purity | Salt Form | Molecular Weight |
|---|---|---|---|---|
| tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate HCl | 3-NH₂, 4-Ph | 98% | Hydrochloride | 298.81 g/mol |
| Trans-1-Boc-3-amino-4-methylpyrrolidine HCl | 3-NH₂, 4-Me | 98% | Hydrochloride | 236.74 g/mol |
| tert-Butyl 4-fluoro-3-aminopiperidine-1-carboxylate | 3-NH₂, 4-F | 95% | None | 232.25 g/mol |
The phenyl substituent in tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride confers superior binding to aromatic-rich enzyme pockets compared to methyl or fluorine analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume